

Commercial Availability and Technical Guide for Ethyl trans-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl trans-4-oxo-2-butenoate*

Cat. No.: *B042197*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-oxo-2-butenoate (CAS No. 2960-66-9) is a valuable and versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of a diverse range of pharmaceutically active compounds and complex molecular architectures. Its chemical structure, featuring both an α,β -unsaturated ester and an aldehyde functionality, allows for a variety of chemical transformations, making it a crucial building block in medicinal chemistry and organic synthesis. This technical guide provides an in-depth overview of the commercial availability of **Ethyl trans-4-oxo-2-butenoate**, its key chemical properties, and detailed experimental protocols for its application, purification, and synthesis.

Physicochemical Properties

Ethyl trans-4-oxo-2-butenoate is a colorless to light yellow liquid with a fruity odor. Below is a summary of its key physicochemical properties.

Property	Value	Reference(s)
CAS Number	2960-66-9	[1] [2] [3]
Molecular Formula	C ₆ H ₈ O ₃	[1]
Molecular Weight	128.13 g/mol	[1]
Melting Point	-9 °C	
Boiling Point	184-188 °C	[1]
Density	1.063 g/cm ³	[1]
Refractive Index	1.4550	[1]
Flash Point	68 °C	[1]
Water Solubility	Slightly soluble (2.6 g/L at 25°C)	[1]
Appearance	Colorless to light yellow liquid	[1]
Storage	Inert atmosphere, store in freezer under -20°C	[1]

Commercial Availability and Suppliers

Ethyl trans-4-oxo-2-butenoate is commercially available from a variety of chemical suppliers worldwide. The purity and available quantities can vary, so it is essential to select a supplier that meets the specific needs of your research or development project. Below is a table summarizing some of the key suppliers.

Supplier	Purity	Available Quantities
Thermo Scientific Chemicals	96%	100 g
Aladdin Scientific	≥96%	1g, and larger quantities
Frandcom Industrial Limited	High quality	Bulk quantities
Dalian Best Chemical Co., Ltd.	-	Inquiry for details
FINETECH INDUSTRY LIMITED	-	Custom synthesis and bulk quantities
Dayang Chem (Hangzhou) Co.,Ltd	Reagent Grade/99%	Gram to kilogram scale
American Custom Chemicals Corporation	96%	Inquiry for details
TCI (Tokyo Chemical Industry)	>98.0%	1g, 5g, 25g
Sigma-Aldrich	96%	Inquiry for details

Applications in Drug Discovery and Organic Synthesis

Ethyl trans-4-oxo-2-butenoate serves as a critical starting material and intermediate in the synthesis of numerous biologically active molecules.

Intermediate in the Synthesis of Minodronic Acid

One of the notable applications of **Ethyl trans-4-oxo-2-butenoate** is as an intermediate in the synthesis of Minodronic acid, a third-generation bisphosphonate used in the treatment of osteoporosis.^[4] Minodronic acid functions by inhibiting bone resorption by osteoclasts.^[4] Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, which is crucial for the post-translational modification (prenylation) of small GTP-binding proteins essential for osteoclast function and survival.^[4] Additionally, minodronic acid has been shown to be an antagonist of the purinergic P2X2/3 receptors, which may contribute to its analgesic effects in bone pain.^{[5][6]}

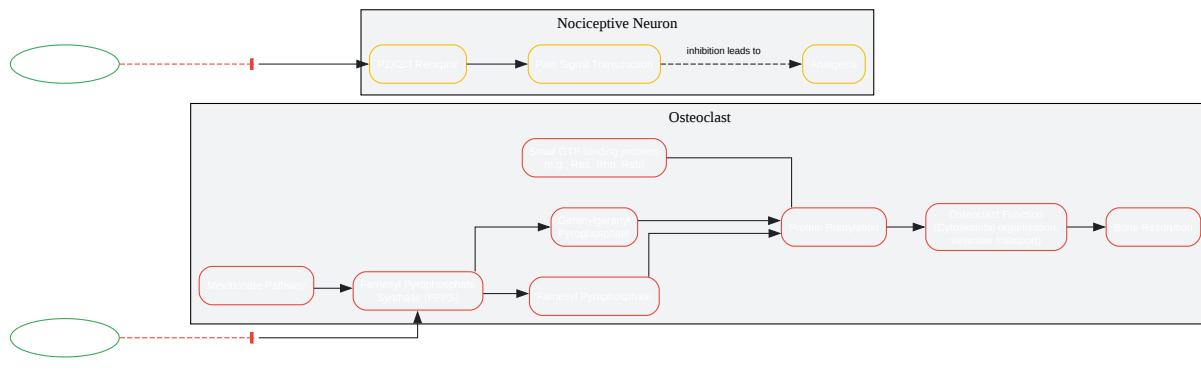

[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathway of Minodronic Acid's dual mechanism of action.

Synthesis of Chiral Heterocycles

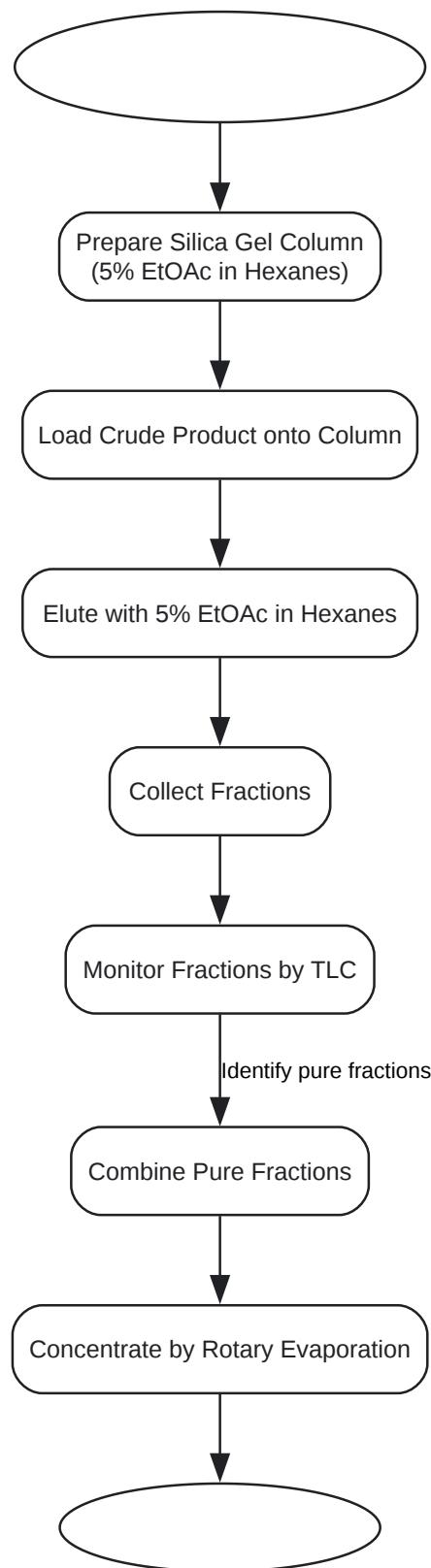
Ethyl trans-4-oxo-2-butenoate is a versatile substrate in various asymmetric reactions to produce chiral heterocycles, which are prevalent scaffolds in pharmaceuticals. For instance, it is used in organocatalytic reactions to synthesize chiral trans- γ -lactams with high diastereoselectivity and enantioselectivity.^[7] It also participates in Diels-Alder reactions with N-sulfonyl-1-aza-1,3-butadienes to form highly substituted dihydropyridinones.^[8] Furthermore, it is a key reactant in the amine-catalyzed aziridination to produce protected ester-containing aziridine aldehydes.^[9]

Experimental Protocols

Purification of Commercial Ethyl trans-4-oxo-2-butenoate

Commercial **Ethyl trans-4-oxo-2-butenoate** may require purification prior to use in sensitive reactions. Two common methods are column chromatography and distillation under reduced pressure.[10]

1. Purification by Column Chromatography[10]


- Materials:

- Silica gel (particle size 40-63 µm)
- Ethyl acetate (EtOAc)
- Hexanes
- **Ethyl trans-4-oxo-2-butenoate** (crude)
- Glass column (e.g., 5 x 35 cm for ~75 g of silica)
- Erlenmeyer flasks
- Rotary evaporator

- Procedure:

- Prepare a slurry of silica gel in a 5% EtOAc in hexanes solution.
- Pack the column with the silica gel slurry.
- Load the crude **Ethyl trans-4-oxo-2-butenoate** directly onto the packed column.
- Elute the column with 5% EtOAc in hexanes.
- Collect fractions in Erlenmeyer flasks.

- Monitor the fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to yield the purified product.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the purification of **Ethyl trans-4-oxo-2-butenoate**.

2. Purification by Distillation[10]

- Apparatus:
 - Round-bottom flask (100 mL)
 - Teflon-coated magnetic stir bar
 - Vigreux column
 - Thermometer
 - Water condenser
 - Receiving flask
 - Vacuum source
- Procedure:
 - Place the crude **Ethyl trans-4-oxo-2-butenoate** and a magnetic stir bar in the round-bottom flask.
 - Assemble the distillation apparatus.
 - Apply vacuum (e.g., 6.10^{-2} mmHg).
 - Gently heat the flask while stirring.
 - Collect the distillate that comes over at the appropriate temperature (e.g., 35 °C at 6.10^{-2} mmHg).

Synthesis of Chiral trans- γ -Lactams[8]

This protocol describes a representative synthesis of a chiral trans- γ -lactam from **Ethyl trans-4-oxo-2-butenoate** and an unactivated imine using a chiral N-heterocyclic carbene (NHC) catalyst and a Brønsted acid co-catalyst.

- Materials:

- **Ethyl trans-4-oxo-2-butenoate**
- Unactivated imine (e.g., N-benzylidene-4-methoxyaniline)
- Chiral NHC precatalyst
- Brønsted acid (e.g., o-chlorobenzoic acid)
- Base (e.g., triethylamine)
- Anhydrous solvent (e.g., THF)
- 4 Å molecular sieves
- Procedure:
 - To a sealed vial containing 4 Å molecular sieves, add the unactivated imine, the chiral NHC precatalyst, and the Brønsted acid.
 - Dissolve the solids in anhydrous THF.
 - Add **Ethyl trans-4-oxo-2-butenoate** to the reaction mixture.
 - Add triethylamine to initiate the reaction.
 - Stir the reaction mixture at room temperature until completion, monitoring by TLC.
 - Upon completion, quench the reaction and work up by diluting with a suitable solvent (e.g., ethyl acetate) and washing with aqueous solutions.
 - Dry the organic layer, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to obtain the chiral trans-γ-lactam.

Laboratory Scale Synthesis of Ethyl trans-4-oxo-2-butenoate[4]

A reported laboratory-scale synthesis involves the reaction of 2,3-dichloropropionic acid with ethanol in the presence of acetic anhydride.

- Materials:
 - 2,3-Dichloropropionic acid
 - Ethanol
 - Acetic anhydride
- General Procedure (Conceptual):
 - A mixture of 2,3-dichloropropionic acid and ethanol is treated with acetic anhydride.
 - The reaction is typically heated to drive the esterification and subsequent elimination reactions.
 - The progress of the reaction can be monitored by techniques such as GC-MS or NMR.
 - Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts.
 - The crude product is then purified, for example, by distillation under reduced pressure, to yield **Ethyl trans-4-oxo-2-butenoate**.

Note: This is a conceptual outline based on a reported reaction type. Specific reaction conditions, stoichiometry, and workup procedures would need to be optimized based on literature precedence and laboratory safety protocols.

Conclusion

Ethyl trans-4-oxo-2-butenoate is a readily available and highly valuable reagent for chemical synthesis, particularly in the field of drug discovery and development. Its bifunctional nature allows for the construction of complex and stereochemically rich molecules. This guide provides a comprehensive overview of its commercial availability, key properties, and practical experimental protocols to aid researchers and scientists in its effective utilization. As with all chemical procedures, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ETHYL TRANS-4-OXO-2-BUTENOATE | 2960-66-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. CAS # 2960-66-9, Ethyl trans-4-oxo-2-butenoate - chemBlink [www.chemblink.com]
- 4. A review of minodronic acid hydrate for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minodronic acid induces morphological changes in osteoclasts at bone resorption sites and reaches a level required for antagonism of purinergic P2X2/3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minodronic acid, a third-generation bisphosphonate, antagonizes purinergic P2X(2/3) receptor function and exerts an analgesic effect in pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Diastereoselective Diels–Alder Reactions of N-Sulfonyl-1-aza-1,3-butadienes With Optically Active Enol Ethers: An Asymmetric Variant of the 1-Azadiene Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for Ethyl trans-4-oxo-2-butenoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042197#commercial-availability-and-suppliers-of-ethyl-trans-4-oxo-2-butenoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com